molecular formula C17H23N3OS B5592569 N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5592569
M. Wt: 317.5 g/mol
InChI Key: JUPVDSCSIVCURV-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The presence of the imidazole ring, along with the benzyl and sulfanyl groups, makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide” is not available, imidazole derivatives are known to exhibit a broad range of biological activities .

Safety and Hazards

The safety and hazards of specific imidazole compounds can vary widely. For example, Oxymetazoline, an imidazole derivative, is known to be poisonous by ingestion and subcutaneous routes .

Future Directions

The future of imidazole compounds in drug development is promising, given their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides, while nucleophilic substitution of the benzyl group can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-3-4-10-15-13(2)19-17(20-15)22-12-16(21)18-11-14-8-6-5-7-9-14/h5-9H,3-4,10-12H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPVDSCSIVCURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=N1)SCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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